Blood group A antigen pentaose type 2 is a carbohydrate structure found on the surface of red blood cells. It is a component of the ABO blood group system, specifically related to the A blood type. This antigen is synthesized through a series of enzymatic reactions involving glycosyltransferases, which add specific sugar residues to form the antigenic structure. The presence of this antigen is crucial for blood compatibility in transfusions and organ transplants.
The synthesis of blood group A antigen pentaose type 2 occurs primarily in the erythrocytes (red blood cells) and is influenced by genetic factors. The genes involved include the ABO gene located on chromosome 9 and fucosyltransferase genes (FUT1 and FUT2) on chromosome 19, which are responsible for the initial formation of the H antigen, a precursor to A and B antigens .
The synthesis of blood group A antigen pentaose type 2 involves several key steps:
The molecular structure of blood group A antigen pentaose type 2 consists of a carbohydrate chain with specific sugar residues:
The primary chemical reactions involved in synthesizing blood group A antigen pentaose type 2 include:
The mechanism of action for blood group A antigen pentaose type 2 involves:
Blood group A antigen pentaose type 2 has several important applications in science and medicine:
Blood group A antigen pentaose type 2 is a pentasaccharide carbohydrate structure that serves as the immunodominant epitope for blood group A antigen expression on human tissues. Its core chemical structure is GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-3)GlcNAc, where terminal N-acetylgalactosamine (GalNAc) defines A specificity [4] [9]. This antigen belongs to the ABO blood group system, one of 30 genetically independent human blood group systems regulated by allelic variants of the ABO gene on chromosome 9q34.2 [1] [6].
The classification hinges on its "type 2" backbone, characterized by a β1-4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc). This distinguishes it from type 1 (β1-3 linkage), type 3 (globoside), and type 4 (repeating N-acetyllactosamine) chains [8]. Type 2 chains constitute >80% of erythroid ABO antigens and are synthesized on glycoproteins and glycolipids embedded in the red blood cell (RBC) membrane [1] [2].
Table 1: Molecular Characteristics of Blood Group A Antigen Pentaose Type 2
Property | Value | Source |
---|---|---|
Chemical formula | C₃₄H₅₈N₂O₂₅ (alternatively C₃₄H₅₈N₂O₂₄) | [4] [9] |
Molecular weight | 878.82 g/mol (or 894.82 g/mol) | [4] [9] |
Glycan type | Type 2 core | [8] |
Key immunodominant sugar | α-linked GalNAc | [1] |
The biosynthesis of this pentaose involves sequential enzymatic reactions:
This structure functions as a recognition site for anti-A antibodies, which bind terminal GalNAc and trigger complement-mediated hemolysis during ABO-incompatible transfusions [6] [10]. Its density varies significantly: A₁ RBCs express ~1 million copies, while weak subgroups (e.g., A₂) exhibit 75% lower expression due to qualitative differences in glycolipid assembly [2] [8].
Beyond transfusion, the antigen modulates:
Table 2: Biosynthetic Pathway of Blood Group A Antigen Pentaose Type 2
Step | Enzyme | Gene | Action |
---|---|---|---|
1 | β1-4-galactosyltransferase | B3GALT5 | Adds Gal to GlcNAc (type 2 chain) |
2 | α1-2-fucosyltransferase | FUT1 | Adds Fuc to Gal (forms H antigen) |
3 | α1-3-GalNAc transferase | ABOA | Adds GalNAc to H (forms A antigen) |
The ABO system’s discovery dates to 1900, when Karl Landsteiner observed agglutination patterns in human RBC-serum mixtures, identifying types A, B, and O (originally "C") [1] [3]. His work earned the 1930 Nobel Prize and revolutionized transfusion safety.
Key milestones in antigen chemistry:
The pentaose’s chemical synthesis (CAS 1352644-11-1) enabled diagnostic applications, including pathogen detection assays for influenza and meningitis [9].
Table 3: Historical Milestones in ABO Antigen Research
Year | Discovery | Researchers |
---|---|---|
1900 | ABO blood groups identified | Karl Landsteiner |
1924 | Three-allele inheritance model established | Felix Bernstein |
1955 | Immunodominant sugars characterized | Winifred Watkins/Walter Morgan |
1990 | ABO gene cloned | Yoshihiko Yamamoto |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9